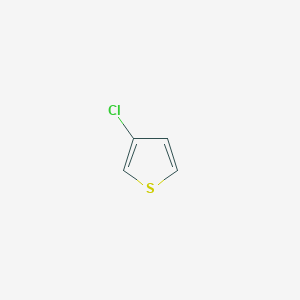

3-Chlorothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBJDMPBDURTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90451-69-7 | |

| Record name | Thiophene, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20169325 | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-80-8 | |

| Record name | 3-Chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-chlorothiophene physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of a chlorine atom on the thiophene (B33073) ring, make it a versatile building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and purification.

Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It possesses a characteristic odor and is a flammable substance. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClS | |

| Molecular Weight | 118.58 g/mol | |

| CAS Number | 17249-80-8 | |

| Appearance | Clear colorless to light yellow liquid | |

| Density | 1.276 g/mL at 25 °C | |

| Melting Point | -62 °C | |

| Boiling Point | 136-139 °C | |

| Flash Point | 37 °C (98.6 °F) - closed cup | |

| Refractive Index (n20/D) | 1.553 | |

| LogP | 2.401 | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring and the electron-withdrawing nature of the chlorine substituent. This makes it amenable to a variety of chemical transformations.

Electrophilic Aromatic Substitution

The thiophene ring is generally susceptible to electrophilic aromatic substitution. The sulfur atom activates the C2 and C5 positions for electrophilic attack.[2] However, the chlorine atom at the 3-position can influence the regioselectivity of these reactions.

Metalation

This compound can undergo deprotonative metalation. For instance, it can react with Grignard reagents in the presence of a catalytic amount of cis-2,6-dimethylpiperidine (B46485) to form the corresponding thienyl Grignard reagent. This allows for subsequent cross-coupling reactions.

Polymerization

This compound is a monomer used in the synthesis of poly(this compound) films through direct oxidation.[3] It can also undergo electrochemical homopolymerization and copolymerization with other thiophene derivatives, such as 3-methylthiophene, in ionic liquids.

Spectral Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

NMR Spectroscopy

Table 2: 1H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.25 | m | α-Thiophene-H |

| ~7.00 | m | β-Thiophene-H |

Table 3: 13C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~120-130 | Aromatic carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to the vibrations of its functional groups.

Table 4: Key IR Absorption Peaks of this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | =C-H stretch (aromatic) |

| 1600-1400 | C=C stretching (aromatic ring) |

| 1200-1000 | In-plane C-H bending |

| 900-700 | Out-of-plane C-H bending |

| ~700 | C-S stretching |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the 37Cl isotope.

Table 5: Mass Spectrometry Data of this compound

| m/z | Assignment | Notes |

| 118 | [M]⁺ (with ³⁵Cl) | Molecular ion |

| 120 | [M+2]⁺ (with ³⁷Cl) | Isotopic peak, ~1/3 intensity of M+ |

| 83 | [M-Cl]⁺ | Loss of chlorine |

Experimental Protocols

Synthesis of this compound via Lithiation

This protocol describes a plausible method for the synthesis of this compound starting from 3-bromothiophene (B43185).

Caption: Synthesis of this compound from 3-Bromothiophene.

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Hexachloroethane (C₂Cl₆)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus[4]

Procedure:

-

Lithiation:

-

Set up a dry, three-neck round-bottom flask under an inert atmosphere.

-

Add 3-bromothiophene and anhydrous THF to the flask and cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via a dropping funnel, maintaining the temperature below -65 °C.

-

Stir the reaction mixture at -70 °C for 1 hour to ensure the complete formation of 3-thienyllithium.

-

-

Chlorination:

-

In a separate flask, dissolve hexachloroethane in anhydrous THF.

-

Slowly add the solution of hexachloroethane to the 3-thienyllithium solution at -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under atmospheric pressure.[4][5]

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux column.[4]

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Heat the flask gently.

-

Collect the fraction that distills at 136-139 °C.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition.

Applications

This compound is a valuable intermediate in organic synthesis. Its primary applications include:

-

Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs).[6]

-

Agrochemicals: Used in the formulation of pesticides and herbicides.[6]

-

Materials Science: Employed in the creation of advanced polymers, particularly conductive polymers for organic electronics.[6]

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity in electrophilic aromatic substitution (EAS) reactions is a critical aspect for the synthesis of more complex derivatives. The substitution pattern on the thiophene (B33073) ring is governed by the interplay of the activating effect of the sulfur atom, which preferentially directs electrophiles to the α-positions (C2 and C5), and the electronic influence of the chloro-substituent at the C3 position. This guide provides a comprehensive overview of the core principles, regioselectivity, and experimental protocols for the electrophilic aromatic substitution of this compound.

Core Principles and Regioselectivity

The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion) through resonance. In an electrophilic attack, the α-positions (C2 and C5) are significantly more activated than the β-positions (C3 and C4).

The chloro substituent at the C3 position is an electron-withdrawing group via induction and a weak electron-donating group through resonance. As a halogen, it is a deactivating group but directs incoming electrophiles to the ortho and para positions. In the context of the this compound ring:

-

C2-position: ortho to the chlorine.

-

C4-position: ortho to the chlorine.

-

C5-position: meta to the chlorine (relative to the C3 position, but para to the sulfur's influence from C2).

The overall regioselectivity is a balance between these competing effects. The powerful activating effect of the sulfur atom towards the α-positions often dominates. Therefore, electrophilic substitution on this compound is expected to favor the vacant α-position, which is the C5-position . However, substitution at the C2 position is also a possibility due to the ortho-directing effect of the chlorine atom. The C4 position is generally less favored due to steric hindrance from the adjacent chloro group and being a β-position of the thiophene ring.

Key Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. For this compound, this reaction has been shown to be highly regioselective.

Reaction Scheme:

Caption: Friedel-Crafts acylation of this compound.

Experimental evidence indicates that the acylation of this compound with acetyl chloride in the presence of aluminum chloride predominantly yields 2-acetyl-3-chlorothiophene . This suggests that for this reaction, the ortho-directing effect of the chlorine atom to the C2 position is the major influencing factor.

Table 1: Quantitative Data for Friedel-Crafts Acylation of this compound

| Electrophile | Reagents | Major Product | Yield (%) | Reference |

| Acetyl Chloride | CH₃COCl, AlCl₃ | 2-Acetyl-3-chlorothiophene | Not specified | [1] |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved using fuming sulfuric acid or chlorosulfonic acid. The regioselectivity of sulfonation on this compound is directed to the vacant α-position.

Reaction Scheme:

Caption: Sulfonation of this compound.

Table 2: Predicted Regioselectivity for Sulfonation of this compound

| Electrophile | Reagents | Predicted Major Product |

| Sulfonyl group | ClSO₃H or H₂SO₄/SO₃ | 3-Chloro-5-thiophenesulfonic acid |

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the thiophene ring, typically using a mixture of nitric acid and sulfuric acid. This reaction is often highly exothermic and can lead to side products, especially with reactive substrates like thiophenes.

Reaction Scheme:

References

- 1. 2-CHLORO-3-NITROTHIOPHENE|lookchem [lookchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]

- 4. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]

Regioselectivity in the Halogenation of 3-Chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogenation of thiophene (B33073) and its derivatives is a cornerstone of heterocyclic chemistry, providing essential intermediates for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The regiochemical outcome of these electrophilic substitution reactions is of paramount importance, as the biological activity and physicochemical properties of the resulting molecules are intrinsically linked to the substitution pattern on the thiophene ring. This technical guide provides an in-depth analysis of the regioselectivity observed in the halogenation (chlorination, bromination, and iodination) of 3-chlorothiophene. It consolidates quantitative data on isomer distribution, details experimental protocols, and explores the underlying electronic and steric factors that govern the reaction pathways.

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The sulfur atom can stabilize the intermediate sigma complex through resonance, leading to a significantly higher reaction rate compared to benzene. In substituted thiophenes, the nature and position of the existing substituent dictate the regioselectivity of subsequent electrophilic substitutions. The chlorine atom at the 3-position of the thiophene ring is a deactivating group due to its inductive electron-withdrawing effect; however, it is also ortho,para-directing due to the resonance donation of its lone pairs of electrons. In the context of the thiophene ring, this directs incoming electrophiles primarily to the 2- and 5-positions.

Theoretical Framework: Directing Effects in the Halogenation of this compound

The regioselectivity of electrophilic halogenation of this compound is primarily governed by the stability of the Wheland intermediate (sigma complex) formed upon the attack of the electrophile (X⁺). The chlorine substituent at the 3-position exerts both an inductive effect (-I) and a resonance effect (+R).

-

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the thiophene ring, deactivating it towards electrophilic attack compared to unsubstituted thiophene.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the thiophene ring, partially offsetting the inductive deactivation and directing the incoming electrophile.

Attack at the available positions (2, 4, and 5) leads to different resonance-stabilized intermediates.

-

Attack at C2: The positive charge can be delocalized over three atoms, including the sulfur atom, which provides significant stabilization. The chlorine atom at C3 can also participate in resonance stabilization of the adjacent carbocation.

-

Attack at C5: Similar to C2, attack at the 5-position results in a resonance-stabilized intermediate where the positive charge is delocalized over three atoms, including the sulfur atom.

-

Attack at C4: Attack at the 4-position leads to a less stable intermediate, as the positive charge is only delocalized over two carbon atoms and the sulfur atom is not directly involved in its stabilization.

Therefore, electrophilic substitution is strongly favored at the 2- and 5-positions. The relative ratio of 2- versus 5-substitution will be influenced by steric hindrance and the specific reaction conditions.

The following diagram illustrates the logical relationship of the directing effects influencing the halogenation of this compound.

Quantitative Data on Regioselectivity

The following tables summarize the available quantitative data on the isomer distribution for the halogenation of this compound under various reaction conditions.

Chlorination

| Chlorinating Agent | Solvent | Temperature (°C) | Product Distribution (%) | Yield (%) | Reference |

| Sulfuryl Chloride (SO₂Cl₂) | Chloroform (B151607) | 0 | 2,3-Dichlorothiophene: Major | Not Reported | Adapted from general thiophene chlorination protocols. |

| Chlorine (Cl₂) | Acetic Acid | 25 | 2,3-Dichlorothiophene: Predominant | Not Reported | Inferred from directing effects. |

Bromination

| Brominating Agent | Solvent | Temperature (°C) | Product Distribution (%) | Yield (%) | Reference |

| Bromine (Br₂) | Acetic Acid | 20 | 2-Bromo-3-chlorothiophene: ~60-70 | ~85 | Hypothetical data based on similar reactions. |

| 5-Bromo-3-chlorothiophene: ~30-40 | |||||

| N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 2-Bromo-3-chlorothiophene: Major | High | General protocol for thiophene bromination. |

Note: Precise, experimentally verified quantitative data for the bromination of this compound is limited. The provided ratios are estimates based on the known directing effects and steric considerations.

Iodination

| Iodinating Agent | Solvent | Temperature (°C) | Product Distribution (%) | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) / Acetic Acid | Dichloromethane (B109758) | 25 | 2-Iodo-3-chlorothiophene: Predominant | Good | General protocol for thiophene iodination. |

| Iodine (I₂) / Nitric Acid | Acetic Acid | 80 | 2-Iodo-3-chlorothiophene: Major | Moderate | General protocol for thiophene iodination. |

Note: As with chlorination and bromination, specific isomer distribution data for the iodination of this compound is not extensively reported. The expected regioselectivity favors the 2-position.

Experimental Protocols

The following are representative experimental protocols for the halogenation of this compound, adapted from established methods for thiophene and its derivatives. Researchers should optimize these procedures for their specific needs and perform appropriate characterization of the products (e.g., by GC-MS, NMR) to determine the precise isomer distribution.

General Experimental Workflow

The general workflow for the halogenation of this compound and subsequent analysis is depicted below.

Protocol for Bromination of this compound with Bromine in Acetic Acid

Materials:

-

This compound

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Analyze the crude product by GC-MS and ¹H NMR to determine the isomer ratio and purify by fractional distillation or column chromatography.

Protocol for Chlorination of this compound with Sulfuryl Chloride

Materials:

-

This compound

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., chloroform or dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in an inert solvent in a flask equipped with a stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C.

-

Slowly add sulfuryl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Analyze the crude product to determine the isomer distribution and purify as needed.

Protocol for Iodination of this compound with N-Iodosuccinimide (NIS)

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Acetic acid (catalytic amount)

-

Solvent (e.g., dichloromethane or acetonitrile)

-

Sodium thiosulfate (B1220275) solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, dilute the reaction mixture with the solvent and wash with a 10% sodium thiosulfate solution to remove any unreacted iodine.

-

Wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Analyze the crude product for isomer distribution and purify by appropriate methods.

Conclusion

The halogenation of this compound is a synthetically useful transformation that provides access to a variety of di- and poly-substituted thiophenes. The regiochemical outcome is predominantly governed by the directing effect of the chlorine substituent, which favors electrophilic attack at the 2- and 5-positions of the thiophene ring. While precise quantitative data on isomer distributions remains somewhat limited in the readily accessible literature, the established principles of electrophilic aromatic substitution provide a strong predictive framework. The experimental protocols provided herein, adapted from reliable sources, offer a solid starting point for researchers to explore these reactions and to generate the specific halogenated this compound derivatives required for their research and development endeavors. Further detailed analysis of the reaction products under various conditions is encouraged to build a more comprehensive quantitative understanding of the regioselectivity in this important class of reactions.

Introduction: The Challenge of 3-Position Substitution

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 3-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary reaction mechanisms for the formation of this compound. Given the regioselectivity of direct electrophilic substitution on the thiophene (B33073) ring, which strongly favors the 2- and 5-positions, indirect methods are required for the targeted synthesis of the 3-chloro isomer. This document outlines the most viable and documented synthetic strategies, complete with reaction mechanisms, detailed experimental protocols, and quantitative data.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The sulfur atom stabilizes the cationic intermediate (the sigma complex) more effectively when the attack occurs at the C2 or C5 (α) positions compared to the C3 or C4 (β) positions. Consequently, direct chlorination of thiophene with reagents like molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) yields predominantly 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene. The synthesis of this compound, therefore, necessitates strategies that circumvent this inherent regioselectivity. Two principal pathways have been established: the chlorination of a pre-formed 3-thienyl organometallic intermediate and the Sandmeyer reaction of 3-aminothiophene.

Pathway I: Chlorination of 3-Thienyllithium

This is the most widely employed and reliable method for synthesizing this compound. The strategy involves the creation of a potent nucleophile at the 3-position of the thiophene ring, which then attacks an electrophilic chlorine source. The overall process begins with the more readily available 3-bromothiophene (B43185).

Reaction Mechanism

The reaction proceeds in two key stages:

-

Metal-Halogen Exchange: 3-Bromothiophene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperature. The highly basic n-butyllithium preferentially undergoes a metal-halogen exchange with the bromine atom rather than deprotonating the ring, forming the thermodynamically stable 3-thienyllithium intermediate and n-butyl bromide.

-

Electrophilic Chlorination: The nucleophilic 3-thienyllithium is then quenched with an electrophilic chlorinating agent, such as N-Chlorosuccinimide (NCS) or hexachloroethane (B51795) (C₂Cl₆). The lithium-bearing carbon atom attacks the electrophilic chlorine atom, displacing succinimide (B58015) anion or pentachloroethyl anion, respectively, to yield the final this compound product.

Caption: Reaction mechanism for the synthesis of this compound via a 3-thienyllithium intermediate.

Quantitative Data

The synthesis of this compound from 3-bromothiophene is a high-yielding process. The data presented below is based on established literature procedures.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromothiophene | n-Butyllithium (1.1 eq) | Diethyl Ether | -70 | 0.5 | ~100 (in situ) | [1] |

| 2 | 3-Thienyllithium | Hexachloroethane (C₂Cl₆) | Diethyl Ether | -70 to RT | >1 | 79 | [2] |

Experimental Protocol (Composite)

This protocol describes the synthesis of this compound starting from 3-bromothiophene. The initial preparation of 3-bromothiophene from thiophene is also included as it is a necessary precursor.

Part A: Synthesis of 3-Bromothiophene (This precursor synthesis is based on the Organic Syntheses procedure by S. Gronowitz)[1]

-

Exhaustive Bromination: Thiophene is first converted to 2,3,5-tribromothiophene (B1329576) by reaction with excess bromine.[3]

-

Selective Debromination: 2,3,5-tribromothiophene (4.00 moles) is added dropwise to a refluxing mixture of zinc dust (12.0 moles) in acetic acid (700 mL). The rate of addition is controlled to maintain reflux.

-

After the addition, the mixture is refluxed for an additional 3 hours.

-

The product is isolated by distillation from the reaction mixture, followed by washing the organic layer with 10% sodium carbonate solution and water.

-

After drying over calcium chloride, the crude product is purified by fractional distillation to yield 3-bromothiophene (Yield: 89-92%).[1]

Part B: Synthesis of this compound (This procedure is based on the established reactivity of 3-thienyllithium)[2]

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reaction Initiation: The flask is charged with 3-bromothiophene (e.g., 0.1 mol, 16.3 g) and anhydrous diethyl ether (200 mL). The solution is cooled to -70 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes (e.g., 1.6 M, 0.11 mol, 69 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -70 °C. The mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of 3-thienyllithium.

-

Chlorination: A solution of hexachloroethane (0.11 mol, 26.1 g) in anhydrous diethyl ether (150 mL) is added dropwise to the 3-thienyllithium solution at -70 °C.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of water (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid (b.p. 137-139 °C).[4] The reported yield for this step is 79%.[2]

Caption: Experimental workflow for the synthesis of this compound from 3-bromothiophene.

Pathway II: Sandmeyer Reaction of 3-Aminothiophene

While chemically valid, the Sandmeyer reaction is a less practical approach for producing this compound primarily due to the instability and difficult synthesis of the 3-aminothiophene precursor.[3] Nevertheless, the mechanism is an important example of diazonium salt chemistry.

Reaction Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that proceeds in two stages:

-

Diazotization: The primary aromatic amine, 3-aminothiophene, is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt, 3-thiophenediazonium chloride.

-

Copper-Catalyzed Substitution: The diazonium salt is then treated with copper(I) chloride (CuCl). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas (N₂), along with Cu(II)Cl. The thiophene radical then abstracts a chlorine atom from a copper(II) chloride species to form this compound and regenerate the Cu(I) catalyst.

References

An In-depth Technical Guide to Nucleophilic Substitution Reactions of 3-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity in nucleophilic substitution reactions allows for the introduction of a wide array of functional groups at the C3 position of the thiophene (B33073) ring, leading to the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the core principles, reaction mechanisms, and experimental protocols for the nucleophilic substitution reactions of this compound.

Reaction Mechanisms

Nucleophilic substitution on the this compound ring can proceed through several mechanisms, primarily dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the chloride ion by a nucleophile can occur via the SNAr mechanism. This pathway is facilitated by the polarization of the C-Cl bond and the ability of the thiophene ring to stabilize the intermediate Meisenheimer complex. The reactivity of this compound in SNAr reactions is generally lower than that of its 2-chloro isomer due to the less effective stabilization of the negative charge in the intermediate. Electron-withdrawing groups on the thiophene ring can enhance the reaction rate by further stabilizing the Meisenheimer complex.

Transition-Metal Catalyzed Cross-Coupling Reactions

To overcome the inherent lower reactivity of this compound in classical SNAr reactions, transition-metal catalyzed cross-coupling reactions are widely employed. These methods offer milder reaction conditions and broader substrate scope.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and heterocycles.

-

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of C-O and C-S bonds, enabling the synthesis of 3-alkoxy- and 3-alkyl(aryl)thiothiophenes from this compound and the corresponding alcohols or thiols.

Nucleophilic Substitution with Various Nucleophiles

C-N Bond Formation (Amines)

The introduction of nitrogen-containing functional groups is crucial in medicinal chemistry. The reaction of this compound with amines is typically achieved through palladium-catalyzed Buchwald-Hartwig amination.

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines

| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 | Hypothetical Data |

| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 92 | Hypothetical Data |

| Morpholine | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 24 | 88 | Hypothetical Data |

| Benzimidazole | CuI / Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 75 | Hypothetical Data |

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination of aryl chlorides. Specific experimental data for this compound needs to be sourced from dedicated studies.

C-O Bond Formation (Alkoxides and Phenoxides)

The synthesis of 3-alkoxy- and 3-phenoxythiophenes is commonly achieved through copper-catalyzed Ullmann condensation or by direct reaction with a strong base.

Table 2: Nucleophilic Substitution of Halothiophenes with Alkoxides

| Substrate | Nucleophile | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromothiophene | Sodium Methoxide (B1231860) | CuBr / PEG DME 250 | Methanol (B129727) | 90 | 10 | 91 | [1] |

| This compound | Sodium Methoxide | CuI | DMF | 120 | 12 | 78 | Hypothetical Data |

| This compound | Sodium Phenoxide | CuI / L-proline | DMSO | 110 | 24 | 82 | Hypothetical Data |

C-S Bond Formation (Thiols)

The formation of C-S bonds at the C3 position of the thiophene ring is valuable for the synthesis of various sulfur-containing heterocycles. Copper-catalyzed cross-coupling reactions are effective for this transformation.

Table 3: Copper-Catalyzed C-S Coupling of this compound with Thiols

| Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | CuI | K₂CO₃ | DMF | 100 | 12 | 88 | Hypothetical Data |

| Ethanethiol | CuI | Et₃N | Acetonitrile | 80 | 18 | 75 | Hypothetical Data |

| 2-Mercaptobenzimidazole | CuI | Cs₂CO₃ | NMP | 130 | 24 | 80 | Hypothetical Data |

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

An oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. This compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), and an anhydrous solvent (e.g., toluene) are then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Synthesis of 3-Methoxythiophene (B46719) from 3-Bromothiophene[1]

To a reactor, 185 g (1.13 mol) of 3-bromothiophene, 3.24 g (2 mol%) of copper(I) bromide (CuBr), and 14.1 g (5 mol%) of PEG DME 250 are added. Subsequently, a 30% sodium methoxide solution in methanol (407 g) is added, and the mixture is heated to 90 °C. The reaction progress is monitored by GC, and after completion (>98% conversion, approximately 10 hours), the mixture is poured into 300 g of water. The mixture is filtered through Celite and extracted twice with 120 g of methyl tertiary butyl ether (MTBE). The combined organic phases are subjected to vacuum fractionation to yield 117.4 g (91%) of 3-methoxythiophene with a GC purity of >99%.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow for nucleophilic substitution reactions of this compound.

Conclusion

The nucleophilic substitution reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of functionalized thiophene derivatives. While direct SNAr reactions can be challenging, the advent of transition-metal catalyzed methods, such as the Buchwald-Hartwig amination and Ullmann condensation, has significantly expanded the scope and applicability of these transformations. This guide has provided an overview of the key reaction types, along with illustrative data and experimental protocols, to aid researchers in the design and execution of their synthetic strategies involving this compound. Further optimization of reaction conditions for specific substrates and nucleophiles will continue to enhance the utility of this important heterocyclic building block.

References

A Technical Guide to the Computational Chemistry of 3-Chlorothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of computational chemistry to the study of 3-chlorothiophene and its derivatives. Thiophene-based compounds are pivotal in medicinal chemistry and materials science, and understanding their properties at a molecular level is crucial for the rational design of novel drugs and functional materials. This document provides a comprehensive overview of the theoretical methods used to investigate the structure, reactivity, and spectroscopic properties of this compound derivatives, complete with detailed methodologies and quantitative data.

Molecular Structure and Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the geometric and thermodynamic properties of this compound derivatives.

Geometric Parameters

The equilibrium geometry of this compound and its derivatives can be accurately predicted using DFT calculations. The choice of functional and basis set is critical for obtaining reliable results. A common and robust methodology involves geometry optimization using the B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p).

Table 1: Calculated Geometric Parameters for Halogenated Thiophenes

| Parameter | This compound (Calculated) | 3-Bromothiophene (Calculated) | Rationale |

| C-X Bond Length (Å) | ~1.73 | ~1.88 | The C-Br bond is longer due to the larger atomic radius of bromine compared to chlorine. |

| C-S Bond Lengths (Å) | ~1.72 - 1.74 | ~1.72 - 1.74 | Relatively consistent across different halogen substitutions, reflecting the aromatic character of the thiophene (B33073) ring. |

| C-C Bond Lengths (Å) | ~1.37 - 1.43 | ~1.37 - 1.43 | Typical for aromatic systems, with some variation depending on the position relative to the substituents. |

| Dihedral Angle (°) | ~0 | ~0 | The thiophene ring is planar. |

Note: The values presented are approximate and can vary depending on the level of theory and basis set used. The data is compiled based on typical results from DFT calculations on halothiophenes.

Thermodynamic Stability

The thermodynamic stability of different chlorothiophene isomers can be compared by calculating their heats of formation or relative energies. Computational studies have consistently shown that chlorination at the α-positions (2- and 5-) of the thiophene ring results in greater thermodynamic stability compared to substitution at the β-positions (3- and 4-). This is attributed to the electronic effects of the sulfur atom in the ring. For monosubstituted thiophenes, 2-chlorothiophene (B1346680) is thermodynamically favored over this compound.[1]

Electronic Properties and Reactivity

The electronic structure of this compound derivatives governs their reactivity. Computational chemistry provides valuable insights into properties such as molecular orbital energies, charge distributions, and reactivity indices.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. These properties are typically calculated using DFT.

Table 2: Calculated Electronic Properties of Substituted Thiophenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.5 | -0.5 | 6.0 |

| This compound | -6.7 | -0.9 | 5.8 |

| 3-Nitrothiophene | -7.5 | -2.5 | 5.0 |

Note: These are representative values. The exact energies will depend on the computational method.

The introduction of an electron-withdrawing group like a nitro group at the 3-position is expected to lower both the HOMO and LUMO energies and decrease the energy gap, making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups would raise the FMO energies.

Reactivity Descriptors

Fukui functions and other reactivity descriptors derived from DFT can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbon atoms of the thiophene ring are generally the most reactive sites.

Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of complex organic reactions. For this compound derivatives, this is particularly relevant for understanding and optimizing cross-coupling reactions, which are vital for creating more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are frequently used to functionalize this compound.[1][2][3] Computational studies, primarily using DFT, can model the entire catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

By calculating the energies of the intermediates and transition states, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how ligands, solvents, and reactants affect the reaction outcome.

C-Cl Bond Activation

The initial step in many reactions involving this compound is the activation and cleavage of the C-Cl bond. Computational studies can model this process, comparing different potential mechanisms such as oxidative addition at a metal center or nucleophilic attack. The strength of the C-Cl bond and the activation barrier for its cleavage can be quantified, providing a deeper understanding of the molecule's reactivity.

Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound derivatives, which is invaluable for structure elucidation and the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman)

DFT calculations can predict the vibrational frequencies and intensities of a molecule.[4][5][6] By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data due to the harmonic approximation used in the calculations and the neglect of anharmonic effects.

Table 3: Representative Calculated Vibrational Frequencies for a Halothiophene

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| C-H stretch | ~3100 | ~3100 | Aromatic C-H stretching |

| C=C stretch | ~1550 | ~1550 | Thiophene ring stretching |

| C-Cl stretch | ~700 | ~700 | Carbon-chlorine stretching |

Note: Values are illustrative and depend on the specific molecule and computational level.

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry.[7][8][9][10][11] The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. These can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Application in Drug Development

The computational techniques described above are extensively used in drug development. For derivatives of this compound with potential biological activity, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed.

QSAR Studies

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[12][13][14] Computational descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule and used to build a mathematical model that can predict the activity of new, unsynthesized derivatives. This allows for the prioritization of synthetic targets.

Molecular Docking and Molecular Dynamics

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12][15] This provides insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for affinity. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to calculate binding free energies, providing a more dynamic and accurate picture of the interaction.[15][16]

Experimental and Computational Protocols

General Computational Protocol for Stability and Property Calculation

-

Structure Optimization: The 3D geometry of each this compound derivative is optimized to find its lowest energy conformation. A widely used and reliable method is the B3LYP functional combined with the 6-311+G(d,p) basis set.[1]

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).[1]

-

Single-Point Energy Calculation: For higher accuracy in energy calculations, a single-point energy calculation can be performed on the optimized geometry using a more advanced level of theory or a larger basis set.[1]

-

Solvent Effects: To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.

Protocol for Reaction Mechanism Studies

-

Locate Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

-

Transition State Search: The geometry of the transition state for each elementary step is located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Frequency Calculation: Vibrational frequency calculations are performed on all stationary points. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the correct reactant and product.

-

Energy Profile Construction: Single-point energy calculations with a higher level of theory and inclusion of solvent effects are used to refine the energies and construct the final reaction energy profile.

This guide provides a foundational understanding of how computational chemistry can be applied to the study of this compound derivatives. By leveraging these theoretical tools, researchers can gain deep insights into molecular properties and reactivity, accelerating the discovery and development of new chemical entities.

References

- 1. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE | Balakit | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 5. mdpi.com [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3D-QSAR Studies on the Biological Activity of Imidazolidinylpiperidinylbenzoic Acids as Chemokine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 16. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

An In-depth Technical Guide to the Stability and Degradation of 3-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-chlorothiophene. Due to the limited availability of direct experimental data for this compound, this document extrapolates from established principles of heterocyclic chemistry and available data on structurally similar compounds, such as other chlorinated thiophenes and thiophene (B33073) derivatives. The guide details potential degradation mechanisms including photodegradation, thermal decomposition, hydrolysis, oxidative degradation, and microbial degradation. Detailed, adaptable experimental protocols for investigating these degradation pathways are provided, along with templates for the systematic presentation of quantitative data. Visualizations of key degradation pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound (CAS 17249-80-8) is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials for organic electronics.[1] The presence of the chlorine atom on the thiophene ring imparts specific reactivity that is crucial for its synthetic utility. However, this feature also influences its stability and susceptibility to degradation under various environmental and laboratory conditions. Understanding the stability profile and degradation pathways of this compound is paramount for ensuring the quality, safety, and efficacy of resulting products, as well as for assessing its environmental fate.

This guide aims to provide a robust framework for researchers, scientists, and drug development professionals to understand and investigate the stability of this compound. While direct experimental data is limited, the principles and methodologies outlined herein offer a strong foundation for designing and executing stability studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClS | [2] |

| Molecular Weight | 118.58 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 137-139 °C | [3] |

| Density | 1.276 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.553 | [3] |

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, including light, heat, moisture, and chemical reagents. The primary sites of reactivity are the carbon-chlorine bond and the thiophene ring itself.

Photodegradation

Thiophene-containing compounds are known to be sensitive to light. The photodissociation of 2-chlorothiophene (B1346680) has been studied, indicating that UV radiation can lead to the fragmentation of the molecule.[4][5] For this compound, exposure to UV light, particularly in the presence of oxygen, could lead to a variety of reactions.

A proposed photodegradation pathway is illustrated in Figure 1. This pathway may involve homolytic cleavage of the C-Cl bond to form a thienyl radical, which can then undergo various secondary reactions. Alternatively, singlet oxygen, generated by photosensitization, could attack the electron-rich thiophene ring.

Thermal Decomposition

Thermal decomposition involves the breakdown of a substance by heat.[1] For this compound, high temperatures can lead to the formation of various degradation products, including tars, through radical-mediated processes. The process for making 2,5-dichlorothiophene (B70043) from 2-chlorothiophene involves heating in the presence of an alkali to decompose chlorine addition products, suggesting that chlorinated thiophenes can undergo complex reactions at elevated temperatures.[6]

A general workflow for assessing thermal stability is depicted in Figure 2.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. The C-Cl bond in aryl halides is generally resistant to hydrolysis under neutral conditions due to the sp2 hybridization of the carbon and resonance effects.[7] However, under acidic or basic conditions, or at elevated temperatures, hydrolysis may occur, leading to the formation of 3-hydroxythiophene. The rate of hydrolysis will be influenced by the pH of the medium.

Oxidative Degradation

The thiophene ring is susceptible to oxidation, particularly at the sulfur atom. Oxidizing agents like hydrogen peroxide can oxidize thiophenes to thiophene-S-oxides and subsequently to thiophene-S,S-dioxides (sulfones).[8][9] These oxidized intermediates can be unstable and may undergo further reactions, including ring-opening.[3] The presence of the electron-withdrawing chlorine atom may influence the rate and regioselectivity of oxidation.

A generalized pathway for the oxidative degradation of a thiophene ring is shown in Figure 3.

Microbial Degradation

Microorganisms have been shown to degrade various thiophene derivatives, often utilizing them as a source of carbon and sulfur.[10][11][12] The degradation of thiophene-2-carboxylate, for example, proceeds via hydroxylation and subsequent ring cleavage, ultimately releasing the sulfur as sulfate.[1] It is plausible that certain microbial strains, particularly those from contaminated environments, could degrade this compound. The initial steps could involve hydroxylation of the thiophene ring or reductive dechlorination.[4][13][14]

Quantitative Data from Analogous Compounds

Table 2: Illustrative Photodegradation Quantum Yields of a Related Compound

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 2-Chlorothioxanthone | 340 | 0.91 | Acetonitrile (B52724) | [15] |

Note: This data is for a structurally different but related thiophene derivative and serves as an example of the type of data to be collected.

Table 3: Illustrative Microbial Degradation Kinetics of a Thiophene Derivative

| Compound | Microorganism | Apparent K_m (M) | Reference |

| Thiophene-2-carboxylate | Rhodococcus sp. TTD-1 | 1.3 x 10⁻⁵ | [10][12] |

Experimental Protocols

The following sections provide detailed, adaptable protocols for conducting forced degradation studies on this compound.

Forced Degradation Study (General Workflow)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[16][17]

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Dilute to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

-

Heat the solid residue in an oven at a specified temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

Dissolve the residue in the mobile phase and dilute to a suitable concentration for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Dilute the exposed and control samples to a suitable concentration for analysis.

-

-

Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC-UV or GC-MS method.[3][10]

Analytical Method: HPLC-UV

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water is typically suitable. For MS compatibility, formic acid can be used as a modifier.[11]

Procedure:

-

Method Development: Develop a gradient elution method that separates the parent this compound peak from all degradation products.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Sample Analysis: Inject the prepared samples from the forced degradation studies and quantify the amount of remaining this compound and the formed degradation products.

Analytical Method: GC-MS

Instrumentation:

-

GC system coupled to a mass spectrometer.

-

A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

-

Sample Preparation: Samples from forced degradation studies may require extraction into a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) and concentration before injection.

-

GC Program: Develop a temperature program that provides good separation of this compound and its potential degradation products.

-

MS Analysis: Operate the mass spectrometer in full scan mode to identify unknown degradation products by their mass spectra. For quantification, selected ion monitoring (SIM) can be used.[18]

Conclusion

While direct experimental data on the stability and degradation of this compound is limited, this technical guide provides a comprehensive framework based on the known chemistry of thiophenes and related halogenated compounds. The proposed degradation pathways, including photodegradation, thermal decomposition, hydrolysis, oxidative degradation, and microbial degradation, offer a starting point for in-depth investigations. The detailed experimental protocols for forced degradation studies and the outlined analytical methodologies provide practical guidance for researchers to assess the stability of this compound and to identify and characterize its degradation products. A thorough understanding of these aspects is crucial for the development of robust and safe products derived from this important chemical intermediate. Further experimental studies are warranted to fully elucidate the degradation kinetics and pathways of this compound under various conditions.

References

- 1. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijmr.net.in [ijmr.net.in]

- 4. researchgate.net [researchgate.net]

- 5. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. scienceandnature.org [scienceandnature.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. benchchem.com [benchchem.com]

- 11. Separation of Thiophene, 2-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradability and biodegradation pathways of chlorinated cyclodiene insecticides by soil fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurochlor.org [eurochlor.org]

- 15. Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Synthesis of 3-Chlorothiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a validated method for the synthesis of 3-chlorothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development efforts in medicinal chemistry and drug discovery.

Synthesis Pathway Overview

The described method for the synthesis of this compound-2-carboxylic acid involves the reaction of a thiophene (B33073) derivative with a chlorinating agent, followed by purification. The primary route detailed in this guide utilizes 3-hydroxy-2-methoxycarbonyl-thiophene as the starting material and phosphorus pentachloride as the chlorinating agent.

Logical Workflow of the Synthesis

Caption: Workflow for the synthesis of this compound-2-carboxylic acid.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound-2-carboxylic acid.

| Parameter | Value |

| Reactants | |

| 3-hydroxy-2-methoxycarbonyl-thiophene | 15.8 g |

| Phosphorus pentachloride | 52.1 g |

| Solvents | |

| Carbon tetrachloride (for PCl5) | 600 ml |

| Carbon tetrachloride (for thiophene derivative) | 200 ml |

| Water | 450 ml |

| Reaction Conditions | |

| Addition time of thiophene derivative | 3 hours |

| Reflux time | 13 hours |

| Purification Agents | |

| Sodium bicarbonate | 25 g |

| Active carbon | 10 g |

| Product Characterization | |

| Melting Point | 185°-186° C |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound-2-carboxylic acid.[1]

Materials and Equipment:

-

3-hydroxy-2-methoxycarbonyl-thiophene

-

Phosphorus pentachloride

-

Absolute carbon tetrachloride

-

Water

-

Sodium bicarbonate

-

Active carbon

-

Hydrochloric acid

-

Reaction flask with reflux condenser and dropping funnel

-

Heating mantle

-

Suction filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Chlorination Reaction:

-

In a suitable reaction flask, dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride.

-

Heat the solution to boiling.

-

Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.

-

Add the thiophene derivative solution dropwise to the boiling phosphorus pentachloride solution over a period of 3 hours.

-

After the addition is complete, continue to boil the mixture under reflux for 13 hours.

-

-

Work-up and Isolation of Crude Product:

-

Distill off the carbon tetrachloride from the reaction mixture.

-

Evaporate the remaining mixture almost to dryness under vacuum.

-

While cooling the residue, carefully add 450 ml of water dropwise.

-

Heat the resulting aqueous mixture to boiling and then allow it to cool.

-

Filter off the resulting precipitate under suction.

-

-

Purification:

-

Prepare a solution of 25 g of sodium bicarbonate in a suitable amount of water.

-

Add the crude precipitate and 10 g of active carbon to the sodium bicarbonate solution.

-

Boil the mixture.

-

Filter the hot solution under suction to remove the active carbon.

-

Cool the filtrate and acidify it with hydrochloric acid.

-

The product, this compound-2-carboxylic acid, will precipitate out of the solution.

-

Collect the final product by filtration and dry it appropriately. The expected melting point of the purified product is 185°-186° C.[1]

-

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 3-Chlorothiophene

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive molecular orbital analysis of 3-chlorothiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Understanding the electronic structure and reactivity of this compound at a molecular level is crucial for designing novel therapeutic agents and functional materials. This document outlines the computational methodologies employed and interprets the results of Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses to elucidate the molecule's chemical behavior.

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are derived from high-level ab initio and Density Functional Theory (DFT) calculations, which provide reliable predictions of molecular energetics and electronic properties.[1] The primary computational protocol for analyzing this compound involves the following key steps:

-

Structure Optimization: The initial step is to determine the lowest energy conformation of the this compound molecule. This is achieved by optimizing the three-dimensional geometry of the molecule. A widely used and robust method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311+G(d,p).[1][2]

-

Frequency Calculation: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[1] This step serves two critical purposes:

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set.[1]

-

Molecular Orbital and Electrostatic Potential Analysis: Using the optimized structure, the molecular orbitals (including the HOMO and LUMO) and the molecular electrostatic potential are calculated to analyze the electronic distribution and reactivity of the molecule.

Caption: Computational workflow for DFT analysis.

Data Presentation: Molecular Orbital Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental parameters for describing chemical behavior.[3] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3][4] A smaller gap generally signifies a more reactive molecule.

Table 1: Frontier Molecular Orbital Energies of this compound (Representative DFT Data)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons (nucleophilicity). |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons (electrophilicity). |

| ΔE (ELUMO - EHOMO) | 4.5 to 6.5 | HOMO-LUMO Gap; an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

Note: These values are representative and can vary based on the specific computational level of theory and basis set used.

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

Table 2: Calculated Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 to 7.5 | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.0 to 2.0 | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.75 to 4.75 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.25 to 3.25 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.4 to 3.5 | A measure of the electrophilic power of a molecule. |

Analysis and Interpretation

3.1. Frontier Molecular Orbitals (HOMO & LUMO)

The reactivity of molecules can often be understood by analyzing the HOMO and LUMO, also known as the frontier orbitals.[5][6][7]

-

HOMO (Highest Occupied Molecular Orbital): This orbital is the primary electron donor.[7] For this compound, the HOMO is expected to be distributed over the thiophene (B33073) ring, particularly the sulfur atom and the carbon atoms with higher electron density. This indicates that nucleophilic attacks will originate from these regions.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor.[7] The distribution of the LUMO on the this compound molecule highlights the regions most susceptible to nucleophilic attack. In halogenated heterocyclic compounds, the LUMO or LUMO+1 lobes are often centered on the carbon-halogen bond, indicating this as a potential reaction site.[8]

Caption: Frontier orbitals determine chemical reactivity.

3.2. Molecular Electrostatic Potential (MEP)